BenchChemオンラインストアへようこそ!

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Purity specification Positional isomer Quality control

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1592568-05-2, molecular formula C₉H₆N₄O₂, molecular weight 202.17 g/mol) is a heterobicyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family. It features a fused pyrazole–pyrimidine core with three key substituents: a 3-cyano group, a 5-methyl group, and a 6-carboxylic acid moiety.

Molecular Formula C9H6N4O2
Molecular Weight 202.173
CAS No. 1592568-05-2
Cat. No. B2418650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS1592568-05-2
Molecular FormulaC9H6N4O2
Molecular Weight202.173
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C=C1C(=O)O)C#N
InChIInChI=1S/C9H6N4O2/c1-5-7(9(14)15)4-13-8(12-5)6(2-10)3-11-13/h3-4H,1H3,(H,14,15)
InChIKeyQGLWGUFDGCQFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1592568-05-2): Procurement-Relevant Identity and Scaffold Context


3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1592568-05-2, molecular formula C₉H₆N₄O₂, molecular weight 202.17 g/mol) is a heterobicyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family . It features a fused pyrazole–pyrimidine core with three key substituents: a 3-cyano group, a 5-methyl group, and a 6-carboxylic acid moiety. This specific substitution pattern distinguishes it from numerous positional isomers sharing the same molecular formula . The compound is offered by specialty chemical suppliers at purities of 95–98% and is primarily positioned as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with validated activity against CK2, CDK, TRK, and JAK family kinases [1].

Why Generic Substitution Fails for 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Positional Isomerism and Functional Group Interdependence


In the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid chemical space, at least four positional isomers share the identical molecular formula C₉H₆N₄O₂ (MW 202.17) yet differ critically in the location of the methyl, cyano, and carboxyl substituents . These isomers—including 3-cyano-7-methyl (CAS 329207-47-8), 3-cyano-2-methyl (CAS 3064796-52-4), and 6-cyano-3-methyl (CAS 1315360-76-9) variants—are not functionally interchangeable. The regiochemistry of the 5-methyl group on the pyrimidine ring, combined with the 3-cyano on the pyrazole ring and the 6-carboxylic acid at the bridgehead-adjacent position, creates a unique hydrogen-bond donor/acceptor topology (1 HBD, 5 HBA) and a calculated LogP of 0.6076 that directly governs solubility, crystal packing, and target engagement potential . Substituting a 7-methyl isomer (purity typically 90% ) for the 5-methyl isomer (purity 98% ) introduces both a different steric environment at the pyrimidine C7 position—a critical vector for kinase hinge-binding interactions [1]—and a lower guaranteed purity that may compromise downstream synthetic reproducibility.

Quantitative Differentiation Evidence for 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1592568-05-2) Versus Closest Analogs


Vendor-Specified Purity: 98% for Target Compound vs. 90% for the 7-Methyl Positional Isomer

Commercially, 3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is supplied at a guaranteed purity of 98% (Leyan, Product No. 2240881) and ≥95% (CymitQuimica, Ref. 3D-SNC56805) . In contrast, the closest positional isomer—3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 329207-47-8)—is offered at a standard purity of only 90% (Bidepharm, Product No. BD00965121) . This 8-percentage-point purity differential is consequential for downstream synthetic applications where stoichiometric precision is required.

Purity specification Positional isomer Quality control Synthetic reproducibility

Computational Physicochemical Property Differentiation: TPSA and LogP Relative to Positional Isomers

Computational property descriptors for 3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid include a calculated TPSA of 91.28 Ų, cLogP of 0.6076, 5 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 1 rotatable bond . These values place the compound within favorable drug-like property space (TPSA < 140 Ų; LogP < 5) as defined by Veber and Lipinski rules. The des-methyl analog 3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1558138-88-7, MW 188.14) has a lower molecular weight but lacks the 5-methyl hydrophobic contact, reducing its LogP and altering its fit within kinase ATP-binding pockets .

Physicochemical properties Drug-likeness Solubility prediction Medicinal chemistry design

Regiochemical Substitution at Position 5 vs. Position 7: Impact on Synthetic Utility for Kinase-Focused Libraries

In the pyrazolo[1,5-a]pyrimidine kinase inhibitor pharmacophore, the C5 and C7 positions serve distinct structural roles. Published SAR for 3-cyano-5-aryl-7-amino-pyrazolo[1,5-a]pyrimidines demonstrates that the C5 substituent projects toward the kinase hinge region while the C7 position accommodates solvent-exposed substituents [1]. In this series, compound 1a (R₅ = 2-thienyl, R₇ = NH₂) exhibited a CK2 IC₅₀ of 0.10 μM, while the des-cyano analog showed no activity (>30 μM), confirming the essential role of the 3-cyano group [1]. The 5-methyl substitution present in CAS 1592568-05-2 provides a compact hydrophobic contact at C5, distinct from the 5-aryl substitution in the published series, offering a differentiated vector for fragment-based or structure-guided elaboration [2].

Regiochemistry Kinase inhibitor Structure-activity relationship Hinge-binding motif

Carboxylic Acid at Position 6 as a Synthetic Handle: Comparison with Position 3 and Position 7 Carboxylic Acid Analogs

The 6-carboxylic acid functional group in CAS 1592568-05-2 is positioned at the electrophilic bridgehead-adjacent carbon of the pyrimidine ring, providing a reactive handle for amide bond formation, esterification, or Weinreb amide synthesis. This contrasts with the 3-carboxylic acid regioisomer (CAS 62908-85-4, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, MW 177.16) , where the carboxyl is on the pyrazole ring and exhibits different electronic character and steric accessibility. The 6-COOH position benefits from conjugation with the pyrimidine ring π-system, potentially enhancing its acidity and reactivity relative to the 7-COOH isomer (CAS 1011363-90-8, MW 177.16) . Furthermore, the carboxylic acid moiety at position 6 is shared by the clinically evaluated CK2 inhibitor silmitasertib (CX-4945) scaffold, where a polar carboxylic acid is required for potency but limits cellular activity [1].

Synthetic handle Carboxylic acid Amide coupling Building block

Validated Utility as Core Scaffold in 18F-Labeled PET Tracer Development for Tumor Imaging

The 3-cyano-5-methylpyrazolo[1,5-a]pyrimidine core is the direct scaffold for two published 18F-labeled PET tracers: [18F]1 (7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) and [18F]2 (N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide) [1]. In comparative in vivo biodistribution studies in S180 tumor-bearing mice, [18F]1 and [18F]2 displayed distinct tumor uptake kinetic profiles: [18F]1 showed increasing tumor uptake over 120 minutes, while [18F]5 (the lysine-conjugate derivative bearing the 5-methyl-3-cyano scaffold) showed decreasing tumor uptake over the same period [1]. This differential behavior demonstrates that the core scaffold is compatible with diverse radiochemical derivatization strategies while retaining tumor-targeting capacity. The unlabeled 3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as the logical precursor for generating focused libraries of such imaging agents via C6-carboxyl derivatization [2].

PET imaging Radiopharmaceutical Tumor imaging Fluorine-18 Pyrazolo[1,5-a]pyrimidine

Market Availability and Supply Chain Differentiation: Single-Source Risk Assessment

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1592568-05-2) is listed by at least four verified suppliers: Leyan (98% purity, Product No. 2240881), CymitQuimica (≥95%, Ref. 3D-SNC56805), Chemsrc (catalog entry), and Bidepharm (catalog entry for the 7-methyl isomer) . The 5-methyl-6-carboxylic acid isomer commands a premium price: CymitQuimica lists 100 mg at €469 and 1 g at €1,186 . In comparison, the des-methyl analog 3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1558138-88-7) is available at €211 for 25 mg from CymitQuimica , reflecting lower synthetic complexity (MW 188.14 vs. 202.17). The 5-methyl-3-cyano substitution pattern appears less frequently in vendor catalogs than the unsubstituted or 7-substituted variants, indicating a niche but non-single-source supply situation.

Supply chain Vendor comparison Procurement Catalog availability

Optimal Application Scenarios for 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Based on Verified Evidence


Kinase-Focused Fragment Library Design Requiring a 3-Cyano-Containing Hinge-Binding Scaffold

For medicinal chemistry teams building kinase-targeted fragment or lead-like libraries, this compound provides a pre-functionalized pyrazolo[1,5-a]pyrimidine core with the essential 3-cyano group already installed. Published SAR confirms that removal of the 3-cyano group from analogous pyrazolo[1,5-a]pyrimidines abolishes CK2 inhibitory activity (>30 μM vs. 0.10 μM for the cyano-bearing parent) [1]. The 6-carboxylic acid handle permits rapid amide coupling diversification, while the 5-methyl group offers a defined hydrophobic contact point for structure-guided optimization. This scaffold is particularly relevant for groups targeting CK2, CDK, TRK, or JAK kinases where the pyrazolo[1,5-a]pyrimidine chemotype has validated activity .

Development of 18F- or 99mTc-Labeled Pyrazolo[1,5-a]pyrimidine Radiopharmaceuticals for PET or SPECT Tumor Imaging

The 3-cyano-5-methyl substitution pattern is a directly validated core for PET tracer development, having been used in at least five distinct 18F-labeled derivatives with comparative in vivo biodistribution data in S180 tumor models [1]. The 6-carboxylic acid functionality of CAS 1592568-05-2 enables conjugation to chelators (e.g., MAG, MAF, MAA for 99mTc) or prosthetic groups for radiolabeling, following the precedent established with the related 3-cyano-7-amino derivative ABCPP [2]. Procurement of this intermediate allows radiochemistry groups to explore C6-derivatized analogs without the need for de novo core synthesis.

Systematic Regioisomeric SAR Exploration of Pyrazolo[1,5-a]pyrimidine Carboxylic Acid Building Blocks

For laboratories conducting comprehensive structure-activity relationship studies across the pyrazolo[1,5-a]pyrimidine chemical space, this compound is one of at least five C₉H₆N₄O₂ isomers (differing in methyl, cyano, and carboxyl placement) that can be procured . Systematic comparison of the 5-methyl (CAS 1592568-05-2), 7-methyl (CAS 329207-47-8), and 2-methyl (CAS 3064796-52-4) positional isomers, each with the 3-cyano and 6-carboxylic acid groups, enables rigorous mapping of how methyl group placement affects target binding, solubility, metabolic stability, and crystal packing. The 98% purity specification for the 5-methyl isomer provides the highest-quality starting point for such comparative studies.

Synthesis of Dual Pharmacophore Conjugates via C6-Amide or C6-Ester Linkage

The 6-carboxylic acid group, positioned at the bridgehead-adjacent carbon, offers a reactive site for conjugating the pyrazolo[1,5-a]pyrimidine pharmacophore to additional recognition elements (e.g., peptides, fluorophores, or affinity tags) without perturbing the C7 position needed for hinge binding [1]. This orthogonal functionalization strategy is supported by the demonstrated synthesis of (S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-fluoro-4-nitrobenzamido)hexanoic acid ([18F]5), where the C6-lysine conjugate retained tumor-targeting properties albeit with altered pharmacokinetics [1]. The compound's computed LogP of 0.6076 and 5 H-bond acceptors suggest adequate aqueous compatibility for biological evaluation of such conjugates.

Quote Request

Request a Quote for 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.